molecular formula C15H18N8 B12341511 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341511
M. Wt: 310.36 g/mol
InChI Key: STNHKGMIFNSLLH-UHFFFAOYSA-N
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Description

5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a combination of pyrimidine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile apart is its unique combination of pyrimidine and pyrazine rings, which provides a distinct structural framework for interacting with biological targets. This structural uniqueness contributes to its potential as a highly selective and potent therapeutic agent .

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

5-[[6-(piperidin-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H18N8/c16-5-12-8-20-15(9-18-12)23-14-4-13(21-10-22-14)19-7-11-2-1-3-17-6-11/h4,8-11,17H,1-3,6-7H2,(H2,19,20,21,22,23)

InChI Key

STNHKGMIFNSLLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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